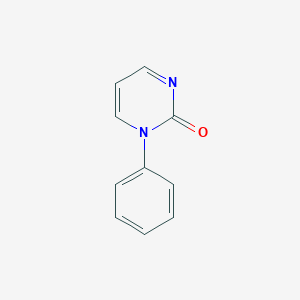

1-Phenylpyrimidin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADDGUDTESIUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384768 | |

| Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17758-13-3 | |

| Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylpyrimidin-2(1H)-one (CAS: 17758-13-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for 1-Phenylpyrimidin-2(1H)-one (CAS: 17758-13-3). This guide provides a comprehensive overview based on available information for the compound and structurally related pyrimidinone derivatives. All data presented for analogous compounds should be considered representative and not specific to 1-Phenylpyrimidin-2(1H)-one unless explicitly stated.

Introduction

1-Phenylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone class. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleic acids (uracil, thymine, and cytosine) and a wide array of pharmaceuticals. The presence of the phenyl group at the 1-position of the pyrimidinone ring suggests potential for various biological activities, as this substitution pattern is common in many pharmacologically active compounds. This technical guide aims to provide a consolidated resource on the known properties, potential synthesis, and prospective biological relevance of 1-Phenylpyrimidin-2(1H)-one and its analogs.

Physicochemical Properties

| Property | Value (Estimated or from Analogs) | Source |

| Molecular Formula | C₁₀H₈N₂O | N/A |

| Molecular Weight | 172.19 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility is predicted to be low. | [1] |

| pKa (acidic/basic) | Pyrimidinones typically exhibit both weakly basic and acidic properties. The basic pKa is estimated to be around 1-2, while the acidic pKa of the N-H proton is estimated to be in the range of 8-10.[2] | [2] |

| LogP | Not available (Predicted to be in the range of 1.5 - 2.5) | N/A |

Spectral Data Analysis

Detailed spectral data for 1-Phenylpyrimidin-2(1H)-one is not publicly available. The following are expected spectral characteristics based on its structure and data from analogous compounds.[3][4][5][6][7]

¹H NMR:

-

Aromatic protons (phenyl ring): Multiplets in the range of δ 7.0-8.0 ppm.

-

Pyrimidine ring protons: Doublets or multiplets in the range of δ 6.0-8.5 ppm, with coupling constants characteristic of vicinal protons on a pyrimidine ring.

¹³C NMR:

-

Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.

-

Aromatic carbons (phenyl and pyrimidine rings): Multiple signals in the range of δ 110-160 ppm.

IR Spectroscopy:

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C and C=N stretches: Absorptions in the region of 1500-1650 cm⁻¹.

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): Expected at m/z = 172.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Phenylpyrimidin-2(1H)-one is not widely published, general methods for the synthesis of N-substituted pyrimidin-2(1H)-ones are well-established. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an N-substituted urea or thiourea.[8][9][10]

General Synthetic Approach: Biginelli-type Reaction

A plausible synthetic route could involve a variation of the Biginelli reaction.

Experimental Protocol (Hypothetical):

-

Reactant Preparation: To a solution of a suitable 1,3-dicarbonyl compound (1 equivalent) in a solvent such as ethanol or acetic acid, add phenylurea (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., piperidine).

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity and Potential Applications

Specific biological activity data for 1-Phenylpyrimidin-2(1H)-one is not available. However, the pyrimidinone scaffold is a well-known pharmacophore with a broad range of biological activities.[11][12][13][14][15] Phenyl-substituted pyrimidine derivatives have shown promise in various therapeutic areas.

Potential Biological Activities of Phenyl-Substituted Pyrimidinones:

-

Anticancer: Many pyrimidine derivatives exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cell proliferation and survival, such as Bruton's tyrosine kinase (BTK).[16][17]

-

Anti-inflammatory: Pyrimidinone derivatives have been shown to possess anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[18][19]

-

Antiviral: The pyrimidine core is central to several antiviral nucleoside analogs.[11]

-

Antidiabetic: Certain pyrimidine derivatives have been investigated as potential antidiabetic agents, targeting enzymes like dipeptidyl peptidase-4 (DPP-4).[20]

-

Antimicrobial: A wide range of pyrimidine derivatives have demonstrated antibacterial and antifungal activities.[11]

Potential Signaling Pathway Involvement

Given the activities of related compounds, 1-Phenylpyrimidin-2(1H)-one could potentially interact with various signaling pathways. The diagram below illustrates a generalized pathway that is often modulated by pyrimidine-based kinase inhibitors.

Safety and Handling

Specific safety and handling data for 1-Phenylpyrimidin-2(1H)-one is not available. Standard laboratory safety precautions should be followed when handling this compound.[21][22][23][24][25]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of 1-Phenylpyrimidin-2(1H)-one.[26][27]

General Analytical Workflow

Conclusion and Future Directions

1-Phenylpyrimidin-2(1H)-one represents a chemical entity with potential for biological activity based on the extensive pharmacology of the pyrimidinone scaffold. While specific data for this compound is currently lacking, this guide provides a framework for its potential properties, synthesis, and biological evaluation based on related structures. Further research is warranted to synthesize and characterize 1-Phenylpyrimidin-2(1H)-one and to explore its potential as a lead compound in drug discovery programs. The logical progression would be to perform the hypothetical synthesis, followed by thorough analytical characterization and a broad-based biological screening to identify any significant pharmacological activities.

References

- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. An electrochemical off–on method for pyrimidin-2(1H)-one synthesis via three-component cyclization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jacsdirectory.com [jacsdirectory.com]

- 14. wjarr.com [wjarr.com]

- 15. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 19. Synthesis of new 4-phenylpyrimidine-2(1H)-thiones and their potency to inhibit COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. zycz.cato-chem.com [zycz.cato-chem.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. echemi.com [echemi.com]

- 26. hovione.com [hovione.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of 1-Phenylpyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Phenylpyrimidin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this document also includes comparative data from structurally similar molecules, such as N-Phenyl-2-pyridone and other pyrimidinone derivatives, to provide a predictive framework for its physicochemical behavior. Detailed experimental protocols for the determination of key physical properties are also presented.

Core Physical Properties

The physical properties of a compound are critical in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available and predicted data for 1-Phenylpyrimidin-2(1H)-one and its analogs.

Table 1: Quantitative Physical and Chemical Data

| Property | Value | Compound | Source / Method |

| Molecular Weight | 172.18 g/mol | 1-Phenylpyrimidin-2(1H)-one | Calculated |

| 171.19 g/mol | N-Phenyl-2-pyridone | PubChem CID: 598785[1] | |

| Melting Point | 204-205 °C | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Literature[2] |

| 213-215 °C | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Literature[2] | |

| Boiling Point | Not available | 1-Phenylpyrimidin-2(1H)-one | - |

| Solubility | Insoluble in water; Soluble in most organic solvents. | General pyrimidinone derivatives | General chemical knowledge |

| pKa (acidic) | 9.2 | 2(1H)-pyrimidinone | Literature[3] |

| pKa (basic) | 2.2 | 2(1H)-pyrimidinone | Literature[3] |

Table 2: Spectral Data Summary

| Technique | Data Highlights | Compound |

| ¹H NMR | Predicted shifts for aromatic and pyrimidinone protons. | 1-Phenylpyrimidin-2(1H)-one |

| ¹³C NMR | Predicted shifts for carbonyl, aromatic, and pyrimidinone carbons. | 1-Phenylpyrimidin-2(1H)-one |

| IR Spectroscopy | Characteristic peaks for C=O, C-N, and aromatic C-H bonds. | General pyrimidinone derivatives |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 172.18. | 1-Phenylpyrimidin-2(1H)-one |

Experimental Protocols

Detailed methodologies for determining the key physical properties of 1-Phenylpyrimidin-2(1H)-one are provided below. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline 1-Phenylpyrimidin-2(1H)-one is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination

Solubility is a crucial parameter for drug formulation and bioavailability.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dimethyl sulfoxide) are chosen.

-

Sample Preparation: A known mass of 1-Phenylpyrimidin-2(1H)-one is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Analysis: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its absorption and distribution.

Methodology (Potentiometric Titration):

-

Sample Preparation: A solution of 1-Phenylpyrimidin-2(1H)-one of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Potential Biological Signaling Pathway Interaction

While the direct biological targets of 1-Phenylpyrimidin-2(1H)-one are not yet fully elucidated, compounds with a pyrimidinone core are known to interact with various signaling pathways, often acting as inhibitors of kinases or other enzymes. Given the structural similarities to known inhibitors, a plausible, yet hypothetical, interaction could be with the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in cancer.

Hypothetical Interaction with the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a key regulator of cell differentiation and proliferation.[4] Its aberrant activation is linked to the development of several cancers.[3] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. Activated SMO then triggers a downstream cascade involving the GLI family of transcription factors, leading to the expression of Hh target genes.

References

Technical Guide: Physicochemical Characterization of 1-Phenylpyrimidin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the melting point of 1-Phenylpyrimidin-2(1H)-one, a key parameter for its identification and purity assessment. Due to the limited availability of experimental data for this specific compound in surveyed literature, this document provides a comprehensive approach, including comparative data for structurally related analogs, detailed experimental protocols for its determination, and relevant synthetic pathways.

Melting Point of 1-Phenylpyrimidin-2(1H)-one and Structural Analogs

An extensive search of scientific databases and chemical literature did not yield a specific, experimentally determined melting point for 1-Phenylpyrimidin-2(1H)-one. This suggests that the compound may not be widely synthesized or its physicochemical properties are not broadly reported.

However, for research and development purposes, an estimation of the melting point can be inferred from structurally similar compounds. The following table summarizes the melting points of various substituted pyrimidinones and related structures. These compounds provide a comparative framework for predicting the physical state and potential melting range of 1-Phenylpyrimidin-2(1H)-one.

| Compound Name | Structure | Melting Point (°C) |

| 4,6-dimethyl-2(1H)-pyrimidinone | 203[1] | |

| 2-(4-(Trifluoromethyl)phenyl)pyrimidine | 107-108[2] | |

| (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | Not specified | |

| 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 154-156[3] |

Note: The structural differences, such as the presence and position of substituents, significantly influence the melting point by altering the crystal lattice energy.

Experimental Protocol for Melting Point Determination

The following is a standard operating procedure for determining the melting point of a solid organic compound, such as 1-Phenylpyrimidin-2(1H)-one, using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range (typically 0.5-2°C) is indicative of a pure compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the compound (must be dry and finely powdered)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube for packing

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.[4][5]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[4][5]

-

To pack the sample tightly, drop the capillary tube through a long, vertical glass tube, allowing it to bounce on the benchtop. Repeat this several times.[4][5]

-

The final packed sample height should be between 1-2 mm.[4]

-

-

Melting Point Measurement:

-

Rapid (Rough) Determination:

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new, freshly prepared capillary tube with the sample.

-

Set a slow heating rate of approximately 1-2°C per minute.[4][7]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).[7]

-

-

-

Recording Data:

-

Record the melting point as a range, for example, "150.5 - 151.5 °C".

-

If the determination is repeated, always use a fresh sample and capillary tube.[5]

-

Synthesis and Logical Workflow

1-Phenylpyrimidin-2(1H)-one is not directly synthesized via the classical Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9][10][11][12] However, it can be synthesized from a DHPM precursor through an oxidation step. The logical workflow from synthesis to characterization is outlined below.

Caption: Logical workflow from synthesis to characterization.

Synthesis of Dihydropyrimidinone Precursor (Biginelli Reaction)

The Biginelli reaction is a one-pot, three-component synthesis that is widely used to prepare dihydropyrimidinones.[8][9][10][11][12]

-

Reactants: An aryl aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea.

-

Catalyst: Typically a Brønsted or Lewis acid.

-

Process: The reactants are heated in a suitable solvent with the catalyst to yield the 3,4-dihydropyrimidin-2(1H)-one.

Oxidation to 1-Phenylpyrimidin-2(1H)-one

The synthesized dihydropyrimidinone can be oxidized to the corresponding pyrimidinone. Several methods have been developed for this oxidative dehydrogenation.

-

Reagents: A common and practical method involves a catalytic amount of a copper salt (e.g., CuCl), a base (e.g., K₂CO₃), and tert-butylhydroperoxide (TBHP) as the terminal oxidant.[13][14]

-

Process: The dihydropyrimidinone is treated with the oxidant system in a suitable solvent to yield the final 1-Phenylpyrimidin-2(1H)-one product.[13][14]

The overall synthetic pathway can be visualized as follows:

References

- 1. 4,6-dimethyl-2(1H)-pyrimidinone - Wikidata [wikidata.org]

- 2. 2-(4-(Trifluoromethyl)phenyl)pyrimidine CAS#: 259541-91-8 [m.chemicalbook.com]

- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 1-Phenylpyrimidin-2(1H)-one: Data Scarcity and a Proposed Alternative

A Note to Researchers, Scientists, and Drug Development Professionals:

Given the lack of specific information, this guide will instead focus on a closely related and well-documented compound: 1-phenylpyridin-2(1H)-one . It is plausible that the initial query may have intended to investigate this molecule, as it is structurally similar and more extensively researched. This guide will provide a comprehensive overview of 1-phenylpyridin-2(1H)-one, adhering to the requested format for data presentation, experimental protocols, and visualizations.

To clarify the structural difference between the requested molecule and the proposed alternative, a diagram is provided below. The core distinction lies in the heterocyclic ring structure: pyrimidine contains two nitrogen atoms, while pyridine has one.

Technical Guide: 1-Phenylpyridin-2(1H)-one

This section provides a detailed overview of the chemical properties, synthesis, and known data for 1-phenylpyridin-2(1H)-one.

Chemical and Physical Properties

The fundamental physicochemical properties of 1-phenylpyridin-2(1H)-one are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₉NO | [1][2][3] |

| Molecular Weight | 171.19 g/mol | [1][2] |

| CAS Number | 13131-02-7 | [1] |

| Melting Point | 124-125 °C | [1] |

| IUPAC Name | 1-phenylpyridin-2(1H)-one |

Synthesis of 1-Phenylpyridin-2(1H)-one

The synthesis of 1-phenylpyridin-2(1H)-one can be achieved through various methods, with a common approach being the N-arylation of 2-pyridone.

Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Pyridone

This protocol describes a general method for the synthesis of 1-phenylpyridin-2(1H)-one from 2-pyridone and an arylating agent.

Materials:

-

2-Pyridone

-

Bromobenzene or Iodobenzene

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A base (e.g., potassium carbonate, K₂CO₃)

-

A high-boiling point solvent (e.g., dimethylformamide, DMF, or toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridone, the aryl halide (bromobenzene or iodobenzene), copper(I) iodide, the ligand, and the base.

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to a temperature typically ranging from 110 to 140 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-phenylpyridin-2(1H)-one.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of 1-phenylpyridin-2(1H)-one.

Due to the limited specific information available for 1-Phenylpyrimidin-2(1H)-one, this guide has focused on the closely related compound, 1-phenylpyridin-2(1H)-one. Researchers interested in the pyrimidine derivative are encouraged to explore general synthetic methodologies for pyrimidinones and adapt them for this specific target, followed by thorough analytical characterization.

References

A Predictive Spectroscopic and Synthetic Guide to 1-Phenylpyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

I. Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-Phenylpyrimidin-2(1H)-one. These predictions are derived from the analysis of related compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~8.6 - 8.8 | Doublet of doublets | H-6 | Expected to be the most downfield pyrimidine proton due to the influence of the adjacent nitrogen and carbonyl group. |

| ~7.4 - 7.6 | Multiplet | Phenyl protons (H-2', H-3', H-4', H-5', H-6') | The phenyl group protons will likely appear as a complex multiplet. |

| ~6.4 - 6.6 | Doublet of doublets | H-4 | Influenced by the adjacent nitrogen and deshielded by the phenyl ring. |

| ~6.2 - 6.4 | Triplet | H-5 | Expected to be the most upfield of the pyrimidine protons. |

Solvent: CDCl₃ or DMSO-d₆. Instrument Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~160 - 165 | C=O (C-2) | The carbonyl carbon is expected to be significantly downfield. |

| ~150 - 155 | C-6 | deshielded by the adjacent nitrogen and carbonyl group. |

| ~140 - 145 | C-4 | Deshielded by the adjacent nitrogen. |

| ~138 - 140 | Phenyl C-1' | The ipso-carbon of the phenyl ring. |

| ~128 - 130 | Phenyl C-2', C-6' | |

| ~126 - 128 | Phenyl C-4' | |

| ~124 - 126 | Phenyl C-3', C-5' | |

| ~110 - 115 | C-5 | Expected to be the most upfield of the pyrimidine ring carbons. |

Solvent: CDCl₃ or DMSO-d₆. Instrument Frequency: 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1650 - 1690 | Strong | C=O stretching (amide) |

| ~1580 - 1620 | Medium-Strong | C=C and C=N stretching (pyrimidine and phenyl rings) |

| ~1450 - 1500 | Medium | C=C stretching (aromatic) |

| ~750 - 770 and ~690 - 710 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Sample State: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Notes |

| 172 | [M]⁺ | Molecular ion peak. |

| 144 | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation for pyrimidinones.[1] |

| 115 | [M - HCN - CO]⁺ | Subsequent loss of hydrogen cyanide. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the phenyl substituent. |

Ionization Method: Electron Impact (EI).

II. Experimental Protocols: A General Synthetic Approach

While a specific protocol for 1-Phenylpyrimidin-2(1H)-one is not available, a general and efficient one-pot synthesis for N-substituted pyrimidin-2(1H)-ones can be adapted from the literature.[2][3][4] The following represents a plausible methodology.

Reaction Scheme:

A one-pot reaction involving a β-ketoester, urea, and an aldehyde, commonly known as the Biginelli reaction, is a well-established method for synthesizing dihydropyrimidinones. Subsequent oxidation would yield the desired pyrimidinone. A more direct approach for N-1 substitution involves the cyclocondensation of a suitable three-carbon synthon with N-phenylurea.

General Procedure:

-

Reactant Preparation: To a solution of N-phenylurea (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound or its equivalent (e.g., malondialdehyde or a derivative) (1.1 eq).

-

Catalysis: An acid catalyst, such as hydrochloric acid or a Lewis acid, is typically added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours (typically 4-24 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 1-Phenylpyrimidin-2(1H)-one.

III. Visualizations

Diagram 1: General Synthesis Workflow for 1-Aryl-Pyrimidin-2(1H)-ones

Caption: General one-pot synthesis of 1-Aryl-pyrimidin-2(1H)-ones.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylpyrimidin-2(1H)-one and Its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides a detailed overview of the mechanism of action of compounds centered around the 1-phenylpyrimidin-2(1H)-one core. While the parent compound is not extensively characterized in publicly available literature, numerous derivatives have been synthesized and evaluated for their therapeutic potential. This document will focus on the well-documented mechanisms of these derivatives, including their roles as mitotic kinesin inhibitors, receptor modulators, and enzyme inhibitors. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Introduction: The 1-Phenylpyrimidin-2(1H)-one Scaffold

The 1-phenylpyrimidin-2(1H)-one structure is a key pharmacophore that has given rise to a multitude of biologically active compounds. While direct mechanistic studies on the unsubstituted parent compound are scarce, its structural analogs have been the subject of extensive research, revealing a diverse range of pharmacological activities. This guide will delve into the specific mechanisms of action for three prominent classes of derivatives: dihydropyrimidinones, 6-phenylpyrimidin-4-ones, and 4-phenylpyrimidine-2(1H)-thiones.

Dihydropyrimidinone Derivatives: Mitotic Kinesin Eg5 and Kinase Inhibition

A significant class of derivatives is the 3,4-dihydropyrimidin-2(1H)-ones, famously represented by Monastrol. These compounds have been identified as potent inhibitors of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle. Additionally, other derivatives have shown promising anticancer activity through the inhibition of key signaling kinases.

Monastrol: An Allosteric Inhibitor of Mitotic Kinesin Eg5

Monastrol is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5, leading to mitotic arrest and the formation of monoastral spindles.[1][2] It acts as an allosteric inhibitor, binding to a novel site on the Eg5 motor domain rather than competing with ATP.[3] This binding event is non-competitive with respect to microtubule binding but does inhibit microtubule-stimulated ADP release from Eg5.[3] The S-enantiomer of monastrol is the more potent inhibitor of Eg5 activity.[3]

Anticancer Activity via mTOR and VEGFR-2 Inhibition

Certain dihydropyrimidinone derivatives have demonstrated significant anticancer activity by targeting key kinases in cell growth and proliferation pathways. For instance, one synthesized derivative exhibited potent inhibitory activity against both mTOR and VEGFR-2.[4][5]

Table 1: Quantitative Data for Dihydropyrimidinone Derivatives

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Monastrol | Mitotic Kinesin Eg5 | ATPase Activity | 14 | [1] |

| (S)-Monastrol | Mitotic Kinesin Eg5 | Basal ATPase Activity | 1.7 | [6] |

| (R)-Monastrol | Mitotic Kinesin Eg5 | Basal ATPase Activity | 8.2 | [6] |

| Compound 19 (unspecified structure) | mTOR | Enzyme Inhibition | 0.64 | [4][5] |

| Compound 19 (unspecified structure) | VEGFR-2 | Enzyme Inhibition | 1.97 | [4][5] |

Experimental Protocols

A microtubule-activated ATPase assay is used to determine the inhibitory potential of compounds against Eg5. The assay measures the hydrolysis of ATP to ADP by the Eg5 motor domain in the presence and absence of microtubules.

-

Protein Expression and Purification: The motor domain of human Eg5 is expressed in E. coli and purified.

-

Assay Buffer: A suitable buffer (e.g., 20 mM Pipes pH 6.8, 50 mM NaCl, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT) is prepared.

-

Reaction Mixture: The reaction mixture contains the purified Eg5 motor domain, taxol-stabilized microtubules, and the test compound at various concentrations.

-

Initiation and Detection: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate or ADP produced over time, often using a malachite green-based colorimetric assay or a coupled enzymatic assay that links ADP production to the oxidation of NADH.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The inhibitory activity against mTOR and VEGFR-2 is typically assessed using in vitro kinase assays.

-

Enzyme and Substrate: Recombinant human mTOR or VEGFR-2 kinase and a suitable substrate (e.g., a specific peptide or protein) are used.

-

Assay Buffer: A kinase assay buffer containing ATP and necessary cofactors is prepared.

-

Reaction: The kinase, substrate, and test compound are incubated in the assay buffer.

-

Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence polarization, or antibody-based detection of the phosphorylated substrate (e.g., ELISA or HTRF).

-

Data Analysis: IC50 values are determined by plotting the kinase activity against the inhibitor concentration.

Signaling Pathway Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in nature as components of nucleic acids (cytosine, thymine, and uracil) underscores their biological significance.[1] This has led to the extensive exploration of pyrimidine scaffolds in the quest for novel drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This document provides detailed application notes and experimental protocols for several key methods used in the synthesis of pyrimidine derivatives. It is intended to serve as a practical guide for researchers and professionals involved in synthetic chemistry and drug discovery.

Applications in Drug Discovery and Development

Pyrimidine derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets with high affinity.[4] This versatility has led to their successful application in various therapeutic areas.

Anticancer Agents

A significant number of FDA-approved anticancer drugs, such as 5-fluorouracil, capecitabine, and gefitinib, feature a pyrimidine core.[1] These compounds exert their effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose signaling pathway is often overactive in various cancers.[1][5] Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling and curbing cancer cell proliferation.[1][6]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides required for DNA synthesis and repair.[7][8][9] Pyrimidine analogs can act as potent inhibitors of DHFR, leading to the depletion of nucleotides and subsequent cell death in rapidly dividing cancer cells.[9][10]

Antimicrobial and Other Therapeutic Applications

The pyrimidine scaffold is also integral to the development of drugs for infectious diseases and other conditions. Pyrimidine derivatives have shown potent antibacterial, antifungal, and antiviral activities.[2][11] Furthermore, they have been investigated for their potential as anti-inflammatory, analgesic, and cardiovascular agents.[2]

Key Synthesis Methods and Protocols

Several synthetic strategies have been developed to construct the pyrimidine ring system. The following sections detail the protocols for some of the most widely employed and versatile methods.

Biginelli Reaction: A Classic Multicomponent Synthesis

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, typically catalyzed by an acid.[12][13] This method is highly valued for its simplicity and efficiency in producing dihydropyrimidinones (DHPMs), which can be further functionalized.[12]

Experimental Protocol: General Procedure for Biginelli Reaction

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Catalyst (e.g., Benzyltriethylammonium chloride, 10 mol%)[12]

-

Solvent (e.g., Ethanol, or solvent-free)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the catalyst (e.g., 0.1 mmol of benzyltriethylammonium chloride).[12]

-

The reaction can be performed under solvent-free conditions by heating the mixture at an appropriate temperature (e.g., 100 °C) or by refluxing in a solvent like ethanol.[14][15]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction was performed in a solvent, remove the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[12]

Quantitative Data for Biginelli Reaction

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | HCl | Ethanol | 4 | 40-60 | [15] |

| 2 | 4-Chlorobenzaldehyde | Benzyltriethylammonium chloride | Solvent-free | 1.5 | 92 | [12] |

| 3 | 3-Nitrobenzaldehyde | Ammonium dihydrogenphosphate | Ethanol | 2 | 85 | [15] |

| 4 | 4-Methoxybenzaldehyde | Polyphosphate ester | THF | 4 | 88 | [13] |

Synthesis from Chalcones

Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines.[14][16] The reaction typically involves the cyclocondensation of a chalcone with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine.[11][17]

Experimental Protocol: Synthesis of Pyrimidines from Chalcones

Materials:

-

Substituted Chalcone (0.01 mol)

-

Urea or Guanidine Hydrochloride (0.01 mol)

-

Base (e.g., 40% aqueous KOH or Potassium t-butoxide)[14][17]

-

Solvent (Ethanol, 95%)[14]

Procedure:

-

Dissolve the chalcone (0.01 mol) and urea (or guanidine hydrochloride, 0.01 mol) in ethanol (10 mL) in a round-bottom flask.[14]

-

Slowly add the basic solution (e.g., 10 mL of 40% aqueous KOH) with constant stirring.[14]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[11][14]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with dilute HCl to precipitate the pyrimidine derivative.

-

Filter the solid product, wash with water until the washings are neutral, and dry.[18]

-

Recrystallize the product from ethanol to obtain the pure compound.[11]

Quantitative Data for Synthesis from Chalcones

| Entry | Chalcone Substituent | Reagent | Method | Time | Yield (%) | Reference |

| 1 | 4-H | Urea | Conventional | 4 h | 70 | [14] |

| 2 | 4-Cl | Urea | Microwave | 7 min | 85 | [14][18] |

| 3 | 4-OCH3 | Guanidine HCl | Conventional | 2.5 h | 82 | [17] |

| 4 | 2-OH, 5-Br | Urea | Conventional | 5 h | 75 | [11] |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[19][20] This technique is particularly well-suited for the synthesis of heterocyclic compounds like pyrimidines.[21]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrimidines from Chalcones

Materials:

-

Substituted Chalcone (0.01 mol)

-

Urea (0.01 mol)

-

40% aqueous Potassium Hydroxide (10 mL)

-

Ethanol (10 mL, 95%)

Procedure:

-

In a microwave-safe reaction vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).[14]

-

Slowly add the 40% aqueous KOH solution (10 mL) with stirring.[14]

-

Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 210 W) for 7-10 minutes.[14][18]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Neutralize with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry the solid.

-

Recrystallize from ethanol.

Quantitative Data for Microwave-Assisted Synthesis

| Entry | Reactants | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | 4-Chlorochalcone, Urea | 210 | 7 | 85 | [14][18] |

| 2 | 3-Formyl-quinoline, 6-aminouracil, Dimedone | 300 | 8 | 78 | [20] |

| 3 | 5-Aminopyrazole, Trimethyl orthoformate, Primary amine | 300 | 55 | 60-85 | [20] |

Synthesis of 2-Aminopyrimidines

2-Aminopyrimidines are a particularly important class of pyrimidine derivatives due to their prevalence in biologically active molecules.[22] A common synthetic route involves the reaction of a di-substituted pyrimidine with an amine.

Experimental Protocol: General Procedure for 2-Aminopyrimidine Synthesis

Materials:

-

2-Amino-4,6-dichloropyrimidine (3 mmol)

-

Substituted amine (3 mmol)

-

Triethylamine (6 mmol)

Procedure:

-

In a reaction vessel, finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol).[22]

-

Heat the solvent-free mixture at 80-90 °C.[22]

-

Monitor the reaction by TLC.

-

After completion, add distilled water to the reaction mixture to precipitate the product.

-

Filter the solid and crystallize it from ethanol to obtain the pure 2-aminopyrimidine derivative.[22]

Quantitative Data for 2-Aminopyrimidine Synthesis

| Entry | Amine | Time (h) | Yield (%) | Reference |

| 1 | Aniline | 5 | 85 | [22] |

| 2 | 4-Fluoroaniline | 6 | 88 | [22] |

| 3 | 4-Phenylpiperazine | 7 | 82 | [22] |

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Pyrimidine-based inhibitors effectively block this pathway.

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

DHFR Inhibition by Pyrimidine Analogs

Dihydrofolate Reductase (DHFR) is essential for DNA synthesis. Pyrimidine-based drugs can inhibit this enzyme, leading to cell death.

Caption: Inhibition of the DHFR pathway by pyrimidine analogs.

General Workflow for Pyrimidine Synthesis

The following diagram illustrates a typical workflow for the synthesis and characterization of pyrimidine derivatives.

Caption: General experimental workflow for pyrimidine synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oaji.net [oaji.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. scispace.com [scispace.com]

- 14. scispace.com [scispace.com]

- 15. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnrjournal.com [pnrjournal.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. ijres.org [ijres.org]

- 19. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. mdpi.com [mdpi.com]

One-Pot Synthesis of Pyrimidinone Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of pyrimidinone compounds, a core scaffold in many biologically active molecules. The focus is on the widely utilized Biginelli reaction, a multicomponent reaction that offers an efficient and atom-economical approach to these valuable heterocycles.

Introduction

Pyrimidinone derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Notably, dihydropyrimidinones, the products of the Biginelli reaction, are utilized in the pharmaceutical industry as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[2] The one-pot synthesis of these compounds, typically through multicomponent reactions, is a highly attractive strategy in medicinal chemistry and drug discovery as it allows for the rapid generation of molecular diversity from simple starting materials.

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a cornerstone of pyrimidinone synthesis.[1][2] This reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3] The simplicity and versatility of this method have led to the development of numerous variations employing a wide range of catalysts and reaction conditions to improve yields and expand the substrate scope.

Application Notes

The one-pot synthesis of pyrimidinones via the Biginelli reaction offers several advantages for researchers:

-

Efficiency: Three components react in a single step, reducing the number of synthetic operations and purification steps compared to traditional multi-step syntheses.

-

Atom Economy: Multicomponent reactions are inherently atom-economical as most of the atoms of the starting materials are incorporated into the final product.

-

Diversity: By varying the aldehyde, β-ketoester, and urea/thiourea components, a large library of structurally diverse pyrimidinone derivatives can be readily synthesized.

-

Versatility: The reaction can be performed under various conditions, including solvent-free, microwave-assisted, and using a wide array of catalysts, allowing for optimization based on available resources and desired outcomes.

Experimental Protocols

This section provides a general, representative protocol for the one-pot synthesis of a dihydropyrimidinone via the Biginelli reaction.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea or thiourea

-

Catalyst (e.g., Yb(OTf)₃, InCl₃, LiClO₄, Fe₃O₄ nanoparticles)[3][4]

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Recrystallization solvent (e.g., ethanol)

General Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.2 mmol), and the catalyst (in catalytic amount, e.g., 5-10 mol%).

-

If using a solvent, add the appropriate solvent (e.g., 10 mL of ethanol). For solvent-free conditions, proceed to the next step.

-

Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate has formed, filter the solid product and wash it with a small amount of cold solvent.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid precipitate. Filter the solid.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

Data Presentation

The following table summarizes various conditions and results for the one-pot synthesis of dihydropyrimidinones reported in the literature. This data allows for easy comparison of different catalytic systems and reaction conditions.

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | 30 min | 95 | [3] |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | InCl₃ | Acetonitrile | 2 h | 92 | [3] |

| 3 | 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | LiClO₄ | Acetonitrile | 4 h | 94 | [3] |

| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | Fe₃O₄ NPs | Solvent-free (80 °C) | 1.5 h | 96 | [4] |

| 5 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Cu(OTf)₂ | Ethanol | 6 h | 90 | [4] |

| 6 | Benzaldehyde | Acetoacetamide | Urea | FeCl₃ | Ethanol | 12 h | 85 | [4] |

Visualizations

Reaction Scheme and Mechanism

The following diagram illustrates the general reaction scheme for the Biginelli reaction and a plausible reaction mechanism.

Caption: General scheme and a plausible mechanism for the Biginelli reaction.

Experimental Workflow

This diagram outlines the typical experimental workflow for the one-pot synthesis of pyrimidinone compounds.

Caption: A typical experimental workflow for one-pot pyrimidinone synthesis.

Logical Relationship of Components

This diagram illustrates the logical relationship and versatility of the components in the Biginelli reaction for generating diverse pyrimidinone libraries.

Caption: Component versatility in generating pyrimidinone libraries.

References

- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Applications of Pyrimidinones in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrimidinone scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its versatile structure allows for diverse substitutions, leading to a wide range of pharmacological activities. This document provides detailed application notes on the use of pyrimidinones in medicinal chemistry, with a focus on their anticancer, antimicrobial, and antiviral properties. It also includes detailed protocols for the synthesis and biological evaluation of pyrimidinone derivatives, as well as graphical representations of key pathways and workflows.

Anticancer Applications

Pyrimidinone derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A novel series of pyrimidinone-5-carbonitriles has been synthesized and has shown potent cytotoxic activity against MCF-7 and Caco-2 cell lines[1]. Fused pyrimidines have also been identified as inhibitors of protein kinases[2]. Several clinically approved anticancer drugs, such as fluorouracil, erlotinib, and imatinib, contain the pyrimidine pharmacophore[3].

Quantitative Data: In Vitro Cytotoxicity of Pyrimidinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidinone-5-carbonitriles | MCF-7 (Breast) | Potent (specific values not detailed in abstract) | [1] |

| Pyrimidinone-5-carbonitriles | Caco-2 (Colon) | Potent (specific values not detailed in abstract) | [1] |

| Substituted Pyrido[2,3-d]pyrimidinones (Comp. 52 & 55) | HepG-2 (Liver) | 0.3 | [4][5] |

| Substituted Pyrido[2,3-d]pyrimidinone (Comp. 59) | HepG-2 (Liver) | 0.6 | [4][5] |

| Thieno[3,2-d]pyrimidine Derivative (Compound 14) | A549 (Lung) | 2.81 | [6] |

| Thieno[3,2-d]pyrimidine Derivative (Compound 14) | MCF-7 (Breast) | 3.01 | [6] |

| Thieno[3,2-d]pyrimidine Derivative (Compound 14) | HepG2 (Liver) | 5.88 | [6] |

| N-benzyl counterpart of RDS 3442 (Compound 2a) | Various tumor cell lines | 4 - 8 | [7] |

| Pyrimidine Derivative (Compound 2a) | Pin1 Enzyme Inhibition | < 3 | [8] |

| Pyrimidine Derivative (Compound 2f) | Pin1 Enzyme Inhibition | < 3 | [8] |

| Pyrimidine Derivative (Compound 2h) | Pin1 Enzyme Inhibition | < 3 | [8] |

| Pyrimidine Derivative (Compound 2l) | Pin1 Enzyme Inhibition | < 3 | [8] |

Signaling Pathway: Inhibition of Cyclin-Dependent Kinases (CDKs)

Many pyrimidinone-based anticancer agents function by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By blocking the activity of CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Pyrimidinone inhibitors block CDK activity.

Experimental Protocol: Synthesis of N-benzyl Aminopyrimidine Derivatives

This protocol is adapted from the synthesis of N-benzyl counterparts of the aminopyrimidine compound RDS 3442, which have shown significant anticancer activity[7].

Materials:

-

Appropriate aminopyrimidine precursor (1 equivalent)

-

Anhydrous Dimethylformamide (DMF)

-

Cesium Carbonate (Cs2CO3) (1.5 equivalents)

-

4-Fluorobenzyl bromide (1.2 equivalents)

-

Chloroform

-

Brine solution

-

Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the aminopyrimidine precursor in anhydrous DMF.

-

Add cesium carbonate to the solution and stir for 10 minutes at room temperature.

-

Add 4-fluorobenzyl bromide to the reaction mixture.

-

Stir the reaction for 5 hours at room temperature.

-

Quench the reaction by adding crushed ice.

-

Extract the product with chloroform (3 x volume of DMF).

-

Collect the organic extracts and wash with brine solution (4 x 1/2 volume of chloroform).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrimidinone compounds dissolved in DMSO (stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyrimidinone compounds in the complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial and Antiviral Applications

Pyrimidinone derivatives have also demonstrated promising activity against a range of microbial and viral pathogens.

Antimicrobial Activity

A series of tetrahydro pyrimidine derivatives have shown high in vitro antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus[1]. Additionally, novel pyrimidine derivatives have been evaluated for their antimycobacterial activities, with some compounds showing activity against Mycobacterium tuberculosis[1][9].

Quantitative Data: Antimicrobial Activity of Pyrimidinone Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| Tetrahydro pyrimidines | Escherichia coli | High in vitro activity | [1] |

| Tetrahydro pyrimidines | Pseudomonas aeruginosa | High in vitro activity | [1] |

| Tetrahydro pyrimidines | Staphylococcus aureus | High in vitro activity | [1] |

| 5-formamidopyrimidines | Mycobacterium tuberculosis H37Rv | IC90 ≤ 1 µg/mL | [9] |

Antiviral Activity

Recent studies have highlighted the potential of pyrimidinones as antiviral agents. For instance, compounds with a cyclopropylamino group and an aminoindane moiety have shown remarkable efficacy against human coronavirus 229E (HCoV-229E)[10]. The pyrimidine scaffold is also present in several established antiviral drugs[11][12].

Quantitative Data: Antiviral Activity of Pyrimidinone Derivatives

| Compound/Derivative | Virus | IC50 (µM) | Reference |

| Compound 95 | PRV-GFP | 0.15 | [12] |

| Compound 92 | PRV-GFP | 0.13 | [12] |

| Compound 96 | PRV-GFP | 0.095 | [12] |

| HAA-09 (Compound 65) | Influenza A virus polymerase | 0.06 | [13] |

Experimental Workflow: Antiviral Screening

The following diagram illustrates a typical workflow for screening pyrimidinone derivatives for antiviral activity.

Caption: Workflow for antiviral drug discovery.

Experimental Protocol: Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines

This protocol is based on the synthesis of pyrimido[4,5-d]pyrimidines that have shown antiviral activity against HCoV-229E[10].

Materials:

-

Thiourea

-

Appropriate starting materials for the specific derivative

-

Solvents (e.g., ethanol, DMF)

-

Reagents for cyclization and substitution reactions

-

Silica gel for column chromatography

General Procedure (Conceptual Outline):

-

Synthesis of the Pyrimidine Core: React thiourea with appropriate precursors in a suitable solvent to form the initial pyrimidine ring. This often involves a condensation reaction followed by cyclization.

-

Introduction of Substituents at the 4- and 7-positions: The core pyrimidine structure is then subjected to sequential substitution reactions to introduce the desired chemical groups at the 4 and 7 positions. This may involve nucleophilic aromatic substitution reactions.

-

Purification: The final product is purified using techniques such as recrystallization or silica gel column chromatography to yield the pure 4,7-disubstituted pyrimido[4,5-d]pyrimidine.

Note: The specific reagents and reaction conditions will vary depending on the desired final compound.

Other Therapeutic Applications

The versatility of the pyrimidinone scaffold extends to other therapeutic areas as well.

-

Anti-diabetic Agents: Pyrimidinone and pyrimidinedione derivatives have been developed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target for the treatment of type 2 diabetes[14].

-

Bone Anabolic Agents: Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis through the BMP2/SMAD1 signaling pathway[15].

-

CNS Depressants: Pyrimidine derivatives have also been explored for their potential as central nervous system depressants[2].

Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis

Caption: Pyrimidinones in BMP2/SMAD1 signaling.

This document provides a snapshot of the vast potential of pyrimidinone derivatives in medicinal chemistry. The presented data and protocols offer a foundation for researchers to explore this versatile scaffold further in the quest for novel therapeutics.

References

- 1. wjarr.com [wjarr.com]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jacsdirectory.com [jacsdirectory.com]

- 12. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenylpyrimidin-2(1H)-one: A Versatile Scaffold for Drug Design

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

The 1-phenylpyrimidin-2(1H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its rigid framework, coupled with the synthetic accessibility for substitution at various positions, makes it an attractive starting point for the design and development of novel therapeutic agents. This document provides an in-depth overview of the applications of the 1-phenylpyrimidin-2(1H)-one scaffold in drug design, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.

Therapeutic Applications

Derivatives of the 1-phenylpyrimidin-2(1H)-one core have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Anticancer Activity: Targeting various cancer-related pathways.

-

Anti-inflammatory Activity: Modulating key inflammatory mediators.

-

Kinase Inhibition: Acting on specific kinases involved in disease progression.

These activities are achieved through the strategic modification of the core scaffold, allowing for fine-tuning of the molecule's interaction with specific biological targets.

Data Presentation: Biological Activity of 1-Phenylpyrimidin-2(1H)-one Derivatives

The following tables summarize the quantitative biological data for various derivatives of the 1-phenylpyrimidin-2(1H)-one scaffold, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of 1-Phenylpyrimidin-2(1H)-one Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-(4-methoxyphenyl)-6-phenyl | MCF-7 (Breast) | 43.4 | [1] |

| 1b | 4-(4-(dimethylamino)phenyl)-6-phenyl | MDA-MB-231 (Breast) | 35.1 | [1] |

| 2a | 4-(4-chlorophenyl)-6-(thiophen-2-yl) | HCT-116 (Colon) | 49.35 | [2] |

| 2b | 4-(4-chlorophenyl)-6-(thiophen-2-yl) | MCF-7 (Breast) | 69.32 | [2] |

| 3a | N-(1H-indazol-5-yl)-N-phenylpyrimidin-2,4-diamine | MCF-7 (Breast) | 2.958 | [3] |

| 3b | 4-((4-fluorobenzyl)oxy)-N-(1H-indazol-5-yl)pyrimidin-2-amine | MCF-7 (Breast) | 1.629 | [3] |

| 3c | N-(1H-indazol-5-yl)-4-((4-(trifluoromethoxy)benzyl)oxy)pyrimidin-2-amine | MCF-7 (Breast) | 1.841 | [3] |

| 4a | 3-phenyl-1-(pyrid-2-yl)benzo[e][1][4][5]triazin-7(1H)-one | NCI-H522 (Lung) | >10 | [6] |

| 4b | 3-phenyl-1-(pyrid-2-yl)benzo[e][1][4][5]triazin-7(1H)-one | COLO 205 (Colon) | >10 | [6] |

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound ID | Target | Inhibition/Activity | IC50/ED50 (µM) | Reference |

| 5a | COX-2 | Inhibition | 0.04 ± 0.09 | [4] |

| 5b | COX-2 | Inhibition | 0.04 ± 0.02 | [4] |

| 6a | Carrageenan-induced paw edema | Anti-inflammatory | ED50 = 11.60 | [4] |

| 6b | Carrageenan-induced paw edema | Anti-inflammatory | ED50 = 8.23 | [4] |

| 6c | Carrageenan-induced paw edema | Anti-inflammatory | ED50 = 9.47 | [4] |

| 7a | COX-2 Selective Inhibition | Inhibition | IC50 > 100 (for COX-1) | [4] |

| 8a | 4-phenylpyrimidine-2(1H)-thione derivative (4-methoxy) | COX-1 Inhibition (%) | 33.23% | [4] |

| 8b | 4-phenylpyrimidine-2(1H)-thione derivative (4-nitro) | COX-1 Inhibition (%) | 29.81% | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 1-phenylpyrimidin-2(1H)-one scaffold and key biological assays.

Protocol 1: General Synthesis of 4,6-Disubstituted-pyrimidin-2(1H)-ones via Three-Component Reaction

This protocol describes a general and efficient method for the synthesis of 4,6-disubstituted-pyrimidin-2(1H)-ones, a common class of derivatives based on the pyrimidin-2(1H)-one scaffold[1].

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Substituted acetophenone (1 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., NiFe2O4@SiO2Pr@glucose amine, 0.05 g)

-

Ethanol (20 mL)

-

Water (10 mL)

-

Ethyl acetate

-

n-Hexane

-

TLC plates (Silica gel 60F)

-

Pyrex-glass open vessel

-

Magnetic stirrer

-

External magnet (1.4 Tesla)

Procedure:

-

In a Pyrex-glass open vessel, combine the substituted aldehyde (1 mmol), acetophenone (1 mmol), urea (1.5 mmol), and the catalyst (0.05 g) in water (10 mL).

-

Stir the mixture at room temperature (25 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate: n-hexane (1:2).

-

Upon completion of the reaction, dissolve the resulting mixture in hot ethanol (20 mL).

-

Separate the catalyst from the solution using an external magnet.

-

Wash the catalyst with hot distilled water (5 mL) and ethanol (5 mL) twice.

-

Isolate and purify the product using thin layer chromatography.

-

Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and FTIR spectroscopy and elemental analysis to confirm its structure.

Characterization Data (Example): 4-(2-bromophenyl)-6-phenylpyrimidin-2(1H)-one [1]

-

Appearance: White solid

-

Yield: 94%

-

Melting Point: 215–217 °C

-

IR (KBr, cm⁻¹): 3430 (N-H stretching), 2971 (C-H stretching), 1668 (C=O stretching), 1611 and 1522 (C=C stretching), 1371 (C-N stretching), 1023 (C-Br stretching).

-

¹H NMR (250 MHz, DMSO-d₆): δ 6.25 (s, 1H), 6.69 (d, J= 6.3 Hz, 1H), 7.20–7.95 (m, 8H) ppm.

-

¹³C NMR (62 MHz, DMSO-d₆): δ 123.8, 128.9, 129.3, 129.5, 130.1, 130.7, 134.1, 134.6, 137.4, 142.5, 156.5, 158.8, 161.1, 193.2 (C=O) ppm.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic activity of the synthesized compounds against cancer cell lines[3][7].

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Normal cell line (e.g., MCF-10A for cytotoxicity comparison)

-

Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized compounds (dissolved in DMSO)

-

Reference drug (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of approximately 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized compounds and the reference drug. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 48 hours in a CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway: HGF/c-Met Signaling

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a crucial pathway in cell proliferation, motility, and invasion, and its aberrant activation is implicated in various cancers. Many 1-phenylpyrimidin-2(1H)-one derivatives have been designed as inhibitors of c-Met kinase.

Caption: HGF/c-Met signaling pathway and downstream effectors.

Experimental Workflow: High-Throughput Screening for Kinase Inhibitors

High-throughput screening (HTS) is a crucial step in drug discovery to identify "hit" compounds from large chemical libraries that modulate the activity of a specific biological target, such as a kinase.

Caption: A typical workflow for high-throughput screening of kinase inhibitors.

Conclusion